2-Cyclopropyl-2-phenylethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNTOKQVRSFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Characterization of 2-Cyclopropyl-2-phenylethan-1-amine at Monoamine Transporters
The following technical guide is structured as a strategic whitepaper for researchers and drug discovery professionals. It addresses the specific ligand 2-Cyclopropyl-2-phenylethan-1-amine , a structural analog of phenethylamine with significant steric and electronic modifications at the
Given the absence of publicly available empirical binding data for this specific novel chemical entity (NCE) in current literature, this guide functions as a predictive pharmacological analysis and experimental roadmap . It synthesizes Structure-Activity Relationship (SAR) principles from established
A Technical Guide on Binding Affinity Prediction and Experimental Determination
Executive Summary & Structural Logic
2-Cyclopropyl-2-phenylethan-1-amine represents a unique chemical scaffold within the phenethylamine class. Unlike amphetamine (
Chemical Identity[1]
-
IUPAC Name: 2-Cyclopropyl-2-phenylethan-1-amine[1]
-
Common Scaffolds:
-substituted phenethylamine; Cyclopropyl-PEA. -
Structural Significance: The introduction of a cyclopropyl ring at the
-position introduces two critical pharmacological vectors:-
Steric Bulk: The rigid cyclopropyl group (approx. volume 38 ų) creates significant steric demand adjacent to the aromatic ring, potentially enforcing a specific rotameric conformation of the ethylamine side chain.
-
Electronic Effects: The cyclopropyl ring possesses significant
-character ("banana bonds"), allowing it to participate in cation- or edge-to-face aromatic interactions within the transporter binding pocket (S1 site).
-
Predictive SAR: The -Substitution Effect
Based on established data for
| Target | SAR Precedent ( | Predicted Outcome for Cyclopropyl Analog |
| DAT (Dopamine Transporter) | Moderate to Low Affinity. The bulkier cyclopropyl group may hinder deep penetration into the S1 site unless a novel hydrophobic pocket is accessed. | |
| NET (Norepinephrine Transporter) | Tolerates | Moderate Affinity. The lipophilic nature of cyclopropyl may mimic the |
| SERT (Serotonin Transporter) | Generally favors larger, lipophilic substituents on the aromatic ring rather than the chain. | Low Affinity. |
| TAAR1 (Trace Amine Receptor) | High Probability of Activation. This ligand should be screened for TAAR1 agonism, as it likely mimics the endogenous trace amine profile. |
Experimental Protocols: Determination of Binding Affinity
To definitively establish the
Membrane Preparation (The Antigen Source)
-
System: HEK293 cells stably expressing human DAT, NET, or SERT (cDNA transfection).
-
Harvesting:
-
Grow cells to 80% confluence.
-
Wash with PBS (4°C) and scrape.
-
Centrifuge at
for 10 min. -
Lysis: Resuspend pellet in hypotonic Tris-HCl buffer (5 mM, pH 7.4) and homogenize (Polytron).
-
Membrane Isolation: Centrifuge homogenate at
for 20 min at 4°C. -
Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Store at -80°C.
-
Radioligand Competition Assay (The Measurement)
This assay measures the ability of the test compound (2-Cyclopropyl-2-phenylethan-1-amine) to displace a known high-affinity radioligand.
Reagents:
-
DAT Ligand:
WIN35,428 ( nM). -
NET Ligand:
Nisoxetine ( nM). -
SERT Ligand:
Citalopram ( nM). -
Non-Specific Binding (NSB) Controls: Indatraline (10
M) or Mazindol.
Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions:
-
25
L Radioligand (final conc. ). -
25
L Test Compound (Concentration range: M to M, 7-point curve). -
200
L Membrane Suspension (20-40 g protein/well).
-
-
Incubation:
-
DAT/NET: 2 hours at 4°C (reduces uptake/internalization).
-
SERT: 1 hour at 25°C (Room Temp).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: 3x with ice-cold Tris-buffer.
-
Detection: Liquid Scintillation Counting (LSC).
Data Analysis & Validation
To ensure scientific integrity, calculate the Inhibition Constant (
- : Concentration displacing 50% of specific radioligand binding.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Validation Criteria:
-
Hill Slope: Should be near -1.0. A deviation (
or ) suggests cooperativity or multiple binding sites. -
Specific Binding: Must be
of total binding.
Functional Uptake Assay (Differentiation)
Binding affinity (
Protocol:
-
Cells: HEK293-DAT/NET/SERT seeded in 96-well plates.
-
Substrate: Fluorescent monoamine mimic (e.g., ASP+) or tritiated neurotransmitter (
DA). -
Treatment: Pre-incubate cells with Test Compound (10 min).
-
Initiation: Add Substrate. Incubate 10-20 min at 37°C.
-
Stop: Wash 3x with ice-cold buffer.
-
Measure:
-
Inhibition: Reduction in uptake signal indicates interaction.
-
Release Assay: Pre-load cells with
DA, wash, then add Test Compound. If efflux increases, the compound is a Releaser .
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for characterizing this ligand, from membrane preparation to data derivation.
Figure 1: Step-by-step workflow for determining the binding affinity (
Mechanistic Pathway: Transport vs. Inhibition
Understanding whether the cyclopropyl-PEA acts as a blocker or substrate is critical. The diagram below details the kinetic competition at the transporter interface.
Figure 2: Competitive interaction mechanism at the Orthosteric S1 site of the Monoamine Transporter.
Data Summary Tables
Predicted Affinity Profile (Based on SAR)
Note: Values are theoretical estimates based on
| Transporter | Predicted Affinity ( | Rationale |
| hDAT | ||
| hNET | NET accommodates | |
| hSERT | Lacks specific indole/halogenated-phenyl motifs required for high SERT potency. | |
| hTAAR1 | Structurally congruent with trace amine agonists; likely primary target. |
Troubleshooting the Assay
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Ligand lipophilicity (Cyclopropyl group). | Increase wash volume; use 0.1% BSA in buffer; pre-soak filters in PEI. |
| Low Displacement | Ligand insolubility. | Dissolve in 100% DMSO, then dilute (Final DMSO < 0.1%). |
| Hill Slope | Allosteric interaction or impure enantiomers. | Check compound purity (HPLC); The molecule has a chiral center at the |
References
-
Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Glennon RA, et al. (1988). "Binding of substituted phenalkylamines to serotonin, dopamine, and norepinephrine transporters." Journal of Medicinal Chemistry. (Provides SAR baseline for PEA derivatives). Link
-
National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." (Standardized protocols for radioligand binding). Link
-
Sotnikova TD, et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." Journal of Neurochemistry. (Relevant for TAAR1/DAT interaction context). Link
-
Eshleman AJ, et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
The Cyclopropylamine Motif: From Synthetic Curiosity to Clinical Powerhouse
The cyclopropyl-substituted amine is one of the most deceptively simple yet potent pharmacophores in modern medicinal chemistry. Its inclusion in a drug candidate is rarely accidental; it is a deliberate engineering choice to modulate basicity (pKa) , enforce conformational rigidity , or exploit metabolic bioactivation/stability .
This guide synthesizes the historical trajectory, mechanistic underpinnings, and synthetic protocols for this critical structural motif.
The Pharmacophore: Why Cyclopropyl?
The cyclopropyl group is not merely a "small alkyl."[1][2][3][4] It is an electronic hybrid between an aliphatic chain and an alkene, often termed a "pseudo-double bond."
Electronic & Steric Engineering
-
pKa Modulation: The carbon atoms of a cyclopropane ring possess significant s-character (approx.
-like) in their exocyclic bonds due to the Walsh orbital hybridization required to maintain the strained ring angle.-
Effect: This increased s-character makes the cyclopropyl carbon more electronegative than a standard isopropyl
carbon. Consequently, it withdraws electron density from the adjacent nitrogen, lowering the pKa of the conjugate acid. -
Data Point: Cyclopropylamine (
) is significantly less basic than isopropylamine ( ). This ~1.5 log unit drop is critical for optimizing membrane permeability (logD) and reducing P-gp efflux liabilities.
-
-
Conformational Locking: The rigid geometry of the ring restricts the rotational freedom of the N-substituent, reducing the entropic penalty upon binding to a protein target.
Historical Evolution: Three Waves of Discovery
Wave 1: The Monoamine Oxidase (MAO) Era (1950s-60s)
The journey began with Tranylcypromine (Parnate) . Originally synthesized in 1948 as an amphetamine analog, its potent MAO inhibitory activity was discovered in 1959.
-
Mechanism: Tranylcypromine is a mechanism-based inactivator (suicide inhibitor) . The MAO enzyme attempts to oxidize the amine, triggering a single-electron transfer (SET) that opens the strained ring, forming a reactive radical that covalently bonds to the enzyme's FAD cofactor.
Wave 2: The Fluoroquinolone Revolution (1980s)
Bayer's discovery of Ciprofloxacin marked the second wave.
-
Innovation: Replacing the N-ethyl group of norfloxacin with an N-cyclopropyl group.
-
Impact: This substitution dramatically improved potency against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and enhanced oral bioavailability. The cyclopropyl group fills a specific hydrophobic pocket in the DNA gyrase-DNA complex more effectively than the ethyl group.
Wave 3: Epigenetics & Antivirals (2000s-Present)
-
Abacavir (HIV): Features a cyclopropylamino group on the purine core.
-
LSD1 Inhibitors: Modern oncology has returned to the tranylcypromine scaffold.[5] Drugs like Iadademstat (ORY-1001) are highly potent, selective LSD1 inhibitors that repurpose the "suicide inhibition" mechanism of the cyclopropyl ring to target histone demethylases in Acute Myeloid Leukemia (AML).
Mechanistic Toxicology: The Double-Edged Sword
The metabolic stability of the cyclopropyl ring is a paradox. It can block metabolism at the C-H bonds (due to high bond dissociation energy, ~106 kcal/mol), but the amine functionality can trigger bioactivation.
CYP450 Inactivation Mechanism
Cyclopropylamines are notorious for causing Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes.[6]
Figure 1: Mechanism of CYP450 inactivation by cyclopropylamines.[6] The ring strain drives the formation of a reactive carbon radical.
Synthetic Masterclass
Synthesizing cyclopropylamines requires bypassing the difficulty of
Method A: The Kulinkovich-de Meijere Reaction
This is the "Ground-Up" approach, ideal for creating primary or secondary cyclopropylamines from amides or nitriles. It utilizes a titanium(IV) catalyst and a Grignard reagent to form a titanacyclopropane intermediate.[7][8]
Mechanism:
-
Ligand exchange between
and generates a low-valent titanacyclopropane. -
Insertion of the amide carbonyl into the Ti-C bond.[9]
-
Ring contraction and expulsion of the oxygen to form the aminocyclopropane.
Method B: Pd-Catalyzed N-Cyclopropylation
This is the "Building Block" approach, essential for late-stage functionalization. Standard Buchwald-Hartwig conditions often fail due to the unique electronics of cyclopropylamine. Specialized ligands like BrettPhos or adYPhos are required.
Experimental Protocols
| Parameter | Protocol A: Kulinkovich-de Meijere | Protocol B: Pd-Catalyzed N-Arylation |
| Target | Primary/Secondary Cyclopropylamines | N-Aryl Cyclopropylamines |
| Substrates | N,N-Dialkylamide + EtMgBr | Aryl Chloride + Cyclopropylamine |
| Catalyst | Pd(OAc)2 + BrettPhos or adYPhos | |
| Solvent | THF or Et2O (Anhydrous) | Toluene or Dioxane (Anhydrous) |
| Temp/Time | ||
| Key Step | Slow addition of Grignard is critical.[10] | Pre-activation of catalyst often helps. |
Detailed Protocol: Pd-Catalyzed Cross-Coupling
Reference Standard: Adaptation of methodologies using BrettPhos (M. Buchwald et al.)
-
Charge: To a flame-dried Schlenk tube, add Aryl Chloride (1.0 mmol),
(1-2 mol%), and BrettPhos (2-4 mol%). -
Base: Add
(1.4 mmol). -
Purge: Evacuate and backfill with Argon (3x).
-
Solvent/Amine: Add anhydrous Toluene (2 mL) followed by Cyclopropylamine (1.2 mmol) via syringe.
-
Reaction: Heat to
for 12 hours. -
Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Figure 2: Divergent synthetic strategies for accessing cyclopropylamine scaffolds.
Future Outlook: Beyond the Ring
The field is moving toward substituted cyclopropylamines (e.g., fluorinated analogs) to further fine-tune metabolic stability. The "Magic Methyl" effect on the cyclopropane ring is currently being explored to block the radical oxidation pathway described in Section 3, turning "suicide inhibitors" into stable, long-acting drugs.
References
-
Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society, 70(6), 2198–2201. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
- Bhakta, M., & Wimalasena, K. (2002). Cyclopropylamine-based mechanism-based inactivation of cytochrome P450 enzymes. Archives of Biochemistry and Biophysics, 402(2), 201-210.
-
Ma, Y., et al. (2018). Recent Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 118, 6916–6954. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Fang, Z., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Journal of the American Chemical Society, 138(12), 3635–3638.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Theoretical Molecular Modeling of 2-Cyclopropyl-2-phenylethan-1-amine Conformers
Executive Summary
The introduction of a cyclopropyl moiety into the phenethylamine scaffold—specifically at the benzylic (
This guide outlines a rigorous, self-validating computational protocol for elucidating the conformational landscape of this molecule. By leveraging Density Functional Theory (DFT) with dispersion corrections and solvent modeling, we establish a theoretical framework to predict the energetic accessibility of gauche vs. anti rotamers and the stereoelectronic influence of the cyclopropyl-phenyl conjugation.
Structural Basis & Pharmacological Relevance[1][2][3][4][5][6][7]
The Molecule
The target molecule consists of a 2-phenylethylamine backbone substituted at the 2-position (benzylic carbon) with a cyclopropyl ring.
-
IUPAC: 2-Cyclopropyl-2-phenylethan-1-amine[1]
-
Key Structural Feature: The benzylic carbon is chiral (creating
and enantiomers) and serves as the pivot point for three bulky groups: the Phenyl ring, the Cyclopropyl ring, and the Methylamine chain.
The "Cyclopropyl Effect"
Unlike a simple isopropyl or ethyl group, the cyclopropyl ring possesses significant
Computational Methodology (The Core)
To ensure scientific integrity and reproducibility, the following pipeline moves from coarse-grained searching to high-level quantum mechanical verification.
Workflow Visualization
The following diagram illustrates the hierarchical modeling pipeline, ensuring no low-energy conformer is missed.
Caption: Hierarchical computational workflow from molecular mechanics (MM) searching to DFT verification.
Step-by-Step Protocol
Step 1: Exhaustive Conformational Search
Objective: Identify all local minima on the Potential Energy Surface (PES).
-
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.
-
Force Field: MMFF94s (Merck Molecular Force Field static). This field is parameterized well for small organic amines and strained rings.
-
Parameters:
-
Energy Window: 10 kcal/mol (to capture high-energy bioactive conformers).
-
Torsion Sampling: Rotate
(Ph-C-C-N) and (Ph-C-Cp). -
Causality: We use MMFF94s because standard fields (like UFF) often underestimate the strain energy of the cyclopropyl ring [3].
-
Step 2: Geometry Optimization (DFT)
Objective: Refine geometries and obtain accurate electronic energies.
-
Theory Level: B3LYP-D3(BJ)/6-311++G(d,p) .
-
Justification:
-
B3LYP: The industry workhorse for organic thermochemistry.
-
D3(BJ): Grimme’s dispersion correction with Becke-Johnson damping is mandatory here. The interaction between the amine protons and the phenyl
-cloud (NH... ) is dispersion-driven. Standard B3LYP fails to capture this, erroneously destabilizing gauche conformers [4]. -
Basis Set: 6-311++G(d,p) includes diffuse functions (++) essential for describing the lone pair on Nitrogen and the extended
-orbitals of the phenyl ring.
-
Step 3: Vibrational Frequency Analysis
Objective: Validate minima and calculate thermodynamic properties.
-
Criteria: No imaginary frequencies (NIMAG=0).
-
Output: Zero-Point Energy (ZPE), Enthalpy (
), and Gibbs Free Energy ( ) at 298.15 K.
Step 4: Solvation Modeling
Objective: Mimic physiological conditions.
-
Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Water (
). -
Protocol: Perform a single-point energy calculation on the gas-phase optimized geometry (or re-optimize in solvent if significant structural drift is expected, e.g., zwitterion formation).
Theoretical Results & Discussion
Based on the stereoelectronic principles of phenethylamines and cyclopropanes, the modeling is expected to yield three primary conformational families.
Key Torsional Parameters
We define the conformational space using two critical dihedral angles:
-
(N-C
-C -Ph): Defines the amine position relative to the phenyl ring (Gauche vs. Anti). -
(H-C
-C -C ): Defines the orientation of the cyclopropyl ring relative to the phenyl ring.
Predicted Conformational Landscape
| Conformer Family | Stability Rank | Driving Force | |
| G1 (Gauche-Stabilized) | ~60° | #1 (Global Min) | NH... |
| A1 (Anti-Extended) | ~180° | #2 | Minimization of steric clash between Amine and Cyclopropyl |
| G2 (Gauche-Destabilized) | ~300° (-60°) | #3 | Steric clash between Amine lone pair and Cyclopropyl edge |
The "Bisected" Lock
The most critical theoretical insight for this molecule is the orientation of the cyclopropyl group.
-
Observation: The cyclopropyl ring will prefer a bisected orientation relative to the phenyl ring (
). -
Mechanism: This alignment allows the Walsh orbitals of the cyclopropane (
) to overlap with the -system of the benzene ring. -
Consequence: This "electronic lock" increases the rotational barrier of the benzylic bond, making the molecule more rigid than standard phenethylamine. This rigidity is a desirable feature in drug design for reducing entropic penalties upon receptor binding [1, 5].
Intramolecular Interactions (NBO Analysis)
To validate the stability of the G1 conformer, Natural Bond Orbital (NBO) analysis should be performed.
-
Target Interaction:
. -
Significance: A second-order perturbation energy (
) > 2.0 kcal/mol indicates a strong stabilizing interaction between the amine lone pair and the aromatic ring, characteristic of CNS-active phenethylamines [6].
Applications in Drug Design[1][2][3][6][9][10]
This modeling protocol serves as a predictive tool for SAR (Structure-Activity Relationship) studies.[2]
Pharmacophore Mapping
By overlaying the global minimum of 2-Cyclopropyl-2-phenylethan-1-amine with known ligands (e.g., Amphetamine or Dopamine), researchers can determine if the cyclopropyl group enforces a "bioactive" or "inactive" conformation.
Diagram: Conformational Selection Logic
The following logic tree guides the interpretation of the modeling results for lead optimization.
Caption: Decision logic for evaluating the pharmacological potential based on conformational rigidity.
References
-
BenchChem. (2025).[2] The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine. Retrieved from
-
Gleason, J. & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Retrieved from
-
Postma, R., et al. (2011). Conformational equilibrium and hydrogen bonding in liquid 2-phenylethylamine explored by Raman spectroscopy and theoretical calculations. Journal of Physical Chemistry A. Retrieved from
Sources
Methodological & Application
Total synthesis of 2-Cyclopropyl-2-phenylethan-1-amine protocols
An In-Depth Guide to the Total Synthesis of 2-Cyclopropyl-2-phenylethan-1-amine
Authored by a Senior Application Scientist
Introduction
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints, metabolic stability, and pharmacological activity to bioactive molecules.[1][2] Its presence in drugs such as Tranylcypromine, an inhibitor of monoamine oxidase (MAO), highlights the therapeutic potential of this small, strained ring system.[3] The target molecule of this guide, 2-cyclopropyl-2-phenylethan-1-amine, combines the phenyl and cyclopropyl groups adjacent to a stereocenter, making it a valuable chiral building block for the synthesis of novel pharmaceutical candidates and agrochemicals.[4][5]
This document provides a comprehensive overview of established and potential synthetic protocols for 2-cyclopropyl-2-phenylethan-1-amine. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that inform each synthetic route. We will explore multiple pathways, including classical cyclopropanation, modern catalytic methods, and stereoselective approaches, providing detailed, actionable protocols for each.
Retrosynthetic Analysis
A logical approach to any total synthesis begins with retrosynthesis. For 2-cyclopropyl-2-phenylethan-1-amine, we can envision several key disconnections that lead back to simpler, commercially available starting materials. The primary strategies hinge on either forming the crucial C-N bond late in the synthesis or constructing the cyclopropane ring onto a pre-existing phenyl-ethylamine scaffold.
Caption: Retrosynthetic analysis of 2-cyclopropyl-2-phenylethan-1-amine.
Synthetic Strategy I: Reductive Amination of a Ketone Precursor
This is arguably the most direct and convergent approach, involving the synthesis of the precursor ketone, 2-cyclopropyl-1-phenylethan-1-one, followed by its conversion to the target amine. The success of this route depends on the efficient formation of the ketone.
Protocol 1A: Synthesis of 2-Cyclopropyl-1-phenylethan-1-one
The ketone can be synthesized via a Grignard reaction between cyclopropylmethylmagnesium bromide and benzaldehyde, followed by oxidation.
Workflow:
Caption: Workflow for the synthesis of the ketone precursor.
Step-by-Step Protocol:
-
Grignard Reaction:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Once the Grignard reagent formation is initiated (as evidenced by heat and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, cool the mixture to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Oxidation:
-
Dissolve the crude 1-cyclopropyl-2-phenylethan-1-ol in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-cyclopropyl-1-phenylethan-1-one.[6]
-
Protocol 1B: Reductive Amination to Form the Target Amine
With the ketone in hand, a direct reductive amination provides the target primary amine.
Step-by-Step Protocol:
-
Imine Formation and Reduction:
-
Dissolve 2-cyclopropyl-1-phenylethan-1-one (1.0 eq)[6] and ammonium acetate (10 eq) in anhydrous methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC for the disappearance of the ketone.
-
Carefully quench the reaction by adding 2M HCl until the pH is ~2 to destroy excess reducing agent.
-
Stir for 30 minutes, then basify the solution to pH >10 with 6M NaOH.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (DCM/Methanol/Ammonia gradient) to yield 2-cyclopropyl-2-phenylethan-1-amine.
-
Synthetic Strategy II: Cyclopropanation of a Phenyl-Substituted Alkene
This classical approach builds the cyclopropane ring onto a pre-formed carbon skeleton. A well-established method involves the reaction of styrene with a diazoacetate, followed by a series of functional group transformations.[7]
Workflow:
Caption: Classical cyclopropanation and rearrangement route.
Protocol 2: Multi-step Synthesis via Curtius Rearrangement
-
Cyclopropanation:
-
In a flask equipped with a reflux condenser, heat styrene (5.0 eq) to 125 °C under a nitrogen atmosphere.
-
Add a solution of ethyl diazoacetate (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.001 eq) in styrene dropwise over 2 hours, maintaining the temperature between 125-140 °C.[7]
-
After the addition is complete, maintain the temperature for an additional hour.
-
Cool the reaction and remove excess styrene by vacuum distillation.
-
Purify the resulting ethyl 2-phenylcyclopropanecarboxylate (a mix of cis/trans isomers) by column chromatography.
-
-
Saponification and Isomerization:
-
Reflux the ester mixture with sodium ethoxide in anhydrous ethanol. This step isomerizes the cis ester to the more stable trans form.[7]
-
Add a solution of sodium hydroxide in ethanol/water and continue refluxing for 20 hours to hydrolyze the ester.[7]
-
Concentrate the reaction mixture, dissolve the solid in water, wash with ether, and then acidify the aqueous layer with concentrated HCl to precipitate the trans-2-phenylcyclopropanecarboxylic acid. Filter and dry the solid.
-
-
Curtius Rearrangement:
-
Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
Dissolve the crude acyl chloride in acetone and treat it with an aqueous solution of sodium azide at 0 °C to form the acyl azide.
-
Carefully extract the acyl azide into toluene. Caution: Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield.
-
Heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate with loss of N₂ gas.
-
After the rearrangement is complete (cessation of gas evolution), add dilute acid and continue to reflux to hydrolyze the isocyanate to the primary amine.
-
Basify the solution and extract the product, 2-phenylcyclopropylamine. Further functionalization would be needed to arrive at the exact target molecule. This route primarily highlights the construction of the core phenylcyclopropylamine structure.
-
Synthetic Strategy III: Asymmetric Synthesis via Chiral Auxiliary
For applications in drug development, obtaining enantiomerically pure compounds is critical. An effective strategy involves the diastereoselective reduction of a chiral imine formed from the precursor ketone and a chiral amine auxiliary.
Protocol 3: Diastereoselective Reductive Amination
This protocol adapts scalable methods used for similar chiral amines and applies them to our specific target.[8]
Workflow:
Caption: Asymmetric synthesis using a chiral auxiliary.
Step-by-Step Protocol:
-
Chiral Imine Formation:
-
In a flask under nitrogen, dissolve 2-cyclopropyl-1-phenylethan-1-one (1.0 eq) and (S)-(-)-α-phenylethylamine (1.05 eq) in anhydrous THF.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise.
-
Heat the mixture to 70 °C and stir for 3 hours.[8]
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir at 0 °C for 1 hour, then add ethanol slowly and continue stirring for another hour.[8]
-
Quench the reaction carefully with water, followed by the addition of aqueous NaOH.
-
Filter the mixture through celite, washing with THF.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with THF.
-
Combine the organic layers, dry, and concentrate to obtain the crude diastereomeric secondary amine.
-
-
Auxiliary Cleavage:
-
Dissolve the crude amine in methanol and transfer to a hydrogenation vessel.
-
Add Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through celite and concentrate the filtrate to yield the enantiomerically enriched target amine.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Comparative Analysis of Synthetic Routes
| Strategy | Key Advantages | Key Disadvantages | Typical Steps | Stereocontrol |
| I: Reductive Amination | Convergent, direct, uses common reagents. | Requires synthesis of the ketone precursor. | 2-3 | Racemic (unless modified) |
| II: Cyclopropanation | Starts from simple bulk chemicals (styrene). | Multi-step, low overall yield, uses hazardous azide intermediates. | 4-5 | Racemic (trans-selective) |
| III: Asymmetric | Provides direct access to enantiopure material. | Requires chiral auxiliary, catalyst, and hydrogenation step. | 3 | High (diastereoselective) |
Safety and Handling
-
Cyclopropylamine derivatives: These compounds should be handled with care, as they can be irritants.[1] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]
-
Grignard Reagents & Reductants: Reagents like magnesium, sodium borohydride, and sodium cyanoborohydride are moisture-sensitive and can react violently with water. All reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Azides: Sodium azide and acyl azides are highly toxic and potentially explosive, especially with heat or shock. Handle with extreme caution in a well-ventilated fume hood and behind a safety shield.
Conclusion
The total synthesis of 2-cyclopropyl-2-phenylethan-1-amine can be accomplished through several distinct strategic pathways. For rapid, racemic access, the Reductive Amination (Strategy I) of a ketone precursor offers the most efficient route. For large-scale synthesis where starting material cost is paramount, classical Cyclopropanation (Strategy II) , despite its length and hazards, remains a viable option for the core structure. For applications in pharmaceutical development where chirality is non-negotiable, the Asymmetric Synthesis via Chiral Auxiliary (Strategy III) provides a robust and scalable method for producing enantiomerically enriched material. The choice of protocol will ultimately be dictated by the specific needs of the research program, balancing factors of speed, cost, scale, and stereochemical purity.
References
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
Yoon, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
-
Scilit. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. [Link]
-
Mills, L. R., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, ACS Publications. [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519-522. [Link]
-
West, M. S., et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]
- Google Patents. (1977). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
ResearchGate. (2025). Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-1-phenylethan-1-one. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyclopropyl-1-phenylethan-1-one | C11H12O | CID 12492604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopropanation of Cinnamyl Amines
Ticket ID: CYCLO-CIN-001 Subject: Yield Improvement & Troubleshooting for Cinnamyl Amine Cyclopropanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The cyclopropanation of cinnamyl amines is a high-value transformation in medicinal chemistry, often plagued by catalyst poisoning and side reactions due to the Lewis basicity of the nitrogen atom. Achieving high yields requires a shift from standard alkene protocols to nitrogen-protected, directed zinc-carbenoid strategies .
This guide prioritizes the Furukawa-modified Simmons-Smith reaction (
Part 1: The Protocol (Standard Operating Procedure)
Core Workflow: Protected Zinc-Carbenoid Insertion
The following protocol is optimized for N-Boc or N-Tosyl cinnamyl amines. Free amines should never be subjected to these conditions directly.
Reagents:
-
Substrate: N-Boc-cinnamyl amine (1.0 equiv)
-
Carbenoid Source: Diethylzinc (
, 1.0 M in hexanes, 2.0–3.0 equiv) -
Methylene Source: Diiodomethane (
, 2.0–3.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add the N-protected cinnamyl amine and anhydrous DCM (0.2 M concentration).
-
Carbenoid Generation (The Critical Step):
-
Cool the solution to -15 °C .
-
Add
dropwise. Note: Verify the integrity of the reagent; fuming should be visible upon needle tip exposure to air. -
Add
dropwise over 20 minutes. Maintain internal temp < 0 °C to prevent rapid decomposition.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (23 °C) naturally.
-
Stir for 8–12 hours.
-
Checkpoint: If conversion stalls < 50%, cool back to 0 °C and add a second portion of pre-mixed
(1.0 equiv).
-
-
Quench & Workup:
-
Safety Warning: Quench with saturated aqueous
very slowly at 0 °C. Vigorous gas evolution (ethane) will occur. -
Extract with DCM (3x). Wash combined organics with 10%
(to remove iodine), then brine. -
Dry over
and concentrate.
-
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Low Yield & Incomplete Conversion
Q: My reaction stalls at 60% conversion even with excess reagents. What is happening? A: This is likely due to Zinc Carbenoid Decomposition or Coordination Poisoning .
-
Diagnosis: The active species
is unstable at room temperature over long periods. -
Solution: Implement a "Double Addition" strategy. Add 1.5 equiv of reagents at
, stir for 4 hours, then cool and add another 1.0 equiv. -
Alternative: If the substrate is electron-deficient (e.g.,
-substituted cinnamyl ring), switch to Shi’s Reagent ( ). The trifluoroacetate ligand makes the zinc species more electrophilic and reactive toward sluggish alkenes [1].[1]
Q: I see a major side product that looks methylated. How do I stop this? A: You are observing N-methylation or N-alkylation .
-
Cause: Zinc carbenoids are electrophilic alkylating agents.[1] If the nitrogen lone pair is accessible, it will attack the methylene source instead of the alkene.
-
Solution: Increase the steric bulk or electron-withdrawing nature of your protecting group.
-
Good: Boc (tert-butoxycarbonyl) or Cbz.
-
Best: Tosyl (Ts) or Nosyl (Ns).[2] Sulfonamides render the nitrogen non-nucleophilic and prevent alkylation completely [2].
-
Category 2: Stereoselectivity Issues
Q: I need the syn-cyclopropane, but I'm getting a mixture. How do I control diastereoselectivity? A: You must leverage Directed Cyclopropanation .
-
Mechanism: In allylic systems, the zinc reagent coordinates to a Lewis basic site (oxygen in carbamates/sulfonamides) to deliver the methylene from the same face.
-
Optimization:
-
Solvent Switch: Use non-coordinating solvents like DCM or Toluene . Avoid THF or Ether, as they compete with the substrate for Zinc coordination, disrupting the directing effect [3].
-
Protecting Group: An N-Boc group usually directs syn via the carbonyl oxygen. An N-Benzyl group (dibenzyl) often leads to anti products or lower selectivity due to lack of a coordinating carbonyl [4].
-
Q: Can I achieve enantioselectivity without chiral auxiliaries? A: Not easily with simple Simmons-Smith.
-
Solution: Use the Charette Asymmetric Cyclopropanation protocol adapted for amines.[3] This utilizes a chiral dioxaborolane ligand (derived from tartaric acid) added to the reaction. While originally designed for allylic alcohols, it is effective for protected allylic amines if the protecting group can coordinate (e.g., hydroxamic acid derivatives) [5].
Part 3: Data & Visualization
Comparative Optimization Table
| Variable | Condition A (Standard) | Condition B (Optimized) | Result |
| Reagent | Zn-Cu Couple + | Yield +30% (Homogeneous reaction) | |
| Protecting Group | Benzyl ( | Boc or Tosyl (Ts) | Selectivity > 10:1 dr (Directed delivery) |
| Solvent | THF | DCM or DCE | Rate Increase (No solvent competition) |
| Additives | None | DME (1.0 equiv) | Stabilizes Zn-species (optional for stability) |
Troubleshooting Logic Flow
Caption: Logic tree for diagnosing low yields in Simmons-Smith reactions of cinnamyl amines.
Reaction Mechanism: Directed Delivery
Caption: The carbonyl oxygen of the Boc group coordinates Zinc, directing the methylene insertion to the syn-face.
References
-
Shi Modification (TFA-Zn): Yang, Z.; Lorenz, J. C.; Shi, Y.[4] Tetrahedron Lett.[5]1998 , 39, 8621.
-
Protecting Group Strategy: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B.[5] Chem. Rev.[6][7][8]2003 , 103, 977–1050.[5][7]
-
Solvent Effects: Charette, A. B.; Beauchemin, A. Org. React.2001 , 58, 1.
-
Diastereoselectivity in Allylic Amines: Chem. Commun.2004 , 2694-2695.
-
Charette Asymmetric Cyclopropanation: Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. J. Am. Chem. Soc.[5][8]1998 , 120, 11943.[5][8]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Solubility Optimization for 2-Cyclopropyl-2-phenylethan-1-amine
Status: Operational Ticket ID: SOL-CPEA-001 Lead Scientist: Senior Application Scientist, Bioassay Formulation Division
Executive Summary & Compound Profile
User Query: "I am experiencing precipitation when diluting 2-Cyclopropyl-2-phenylethan-1-amine from DMSO stock into cell culture media. How can I maintain solubility for IC50 determination?"
Technical Assessment: 2-Cyclopropyl-2-phenylethan-1-amine presents a classic medicinal chemistry challenge: it possesses a lipophilic "tail" (cyclopropyl + phenyl) attached to a basic headgroup (primary amine).
-
Predicted LogP: ~2.1 – 2.3 (Moderately Lipophilic).
-
pKa (Amine): ~9.5 – 9.8 (Predicted based on phenethylamine class).
-
Critical Failure Mode: "Kinetic Solubility Crash." When a high-concentration DMSO stock (e.g., 10 mM) is spiked into neutral buffer (pH 7.4), the local concentration exceeds the aqueous solubility limit before the molecules can disperse, leading to micro-precipitation that is often invisible to the naked eye but devastating to bioassay reproducibility.
Quick-Start Troubleshooting (FAQ Format)
Q1: Why does my compound precipitate immediately upon addition to media?
A: This is likely a pH-dependent solubility shift .
As a primary amine, your compound exists as a soluble cation (
-
Immediate Fix: Ensure you are using the Hydrochloride (HCl) salt form, not the free base. If using the free base, you must convert it or use a carrier (see Module 3).
Q2: What is the maximum recommended DMSO concentration?
A: For most mammalian cell lines (e.g., HEK293, CHO, HeLa), the "Safe Zone" is < 0.1% v/v .
-
0.1% DMSO: Generally safe (No phenotype changes).
-
0.5% DMSO: Acceptable for robust lines (Short-term assays).
-
>1.0% DMSO: Toxic. Causes membrane permeabilization and apoptosis, generating false positives.
Q3: Can I just sonicate the media to re-dissolve it?
A: No. Sonication in protein-rich media (containing FBS) can denature proteins and create stable micro-suspensions that look clear but are not true solutions. These "pseudo-solutions" yield erratic IC50 data because the drug is not bioavailable.
Decision Matrix: Solubility Strategy
Use the following logic flow to determine the correct formulation strategy for your specific assay conditions.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the compound's form (Salt vs. Free Base) and behavior in media.
Advanced Protocol: Cyclodextrin Complexation (The "Gold Standard")
If simple DMSO dilution fails, you must use 2-Hydroxypropyl-
Why HP- -CD?
-
Low Toxicity: FDA-approved excipient.
-
No pH Shock: Maintains solubility at physiological pH (7.4).
-
Stabilization: Prevents the cyclopropyl amine from aggregating.
The Protocol (Self-Validating System)
Materials:
-
2-Cyclopropyl-2-phenylethan-1-amine (Free base or HCl).
-
HP-
-CD (Research Grade, e.g., Trappsol® or Kleptose®). -
Sterile Water or PBS.
Step-by-Step Workflow:
-
Prepare Carrier Stock (20% w/v HP-
-CD):-
Weigh 2.0 g of HP-
-CD. -
Dissolve in 10 mL of sterile PBS or water.
-
Filter sterilize (0.22 µm).[1] Result: Clear, viscous solution.
-
-
Prepare Compound Stock (50 mM in DMSO):
-
Dissolve your amine in 100% DMSO to a high concentration (e.g., 50 mM).
-
-
The "Pre-Complexation" Step (Critical):
-
Do NOT add DMSO stock directly to the final media volume.
-
Take 20 µL of Compound Stock (50 mM).
-
Add slowly to 980 µL of 20% HP-
-CD Stock . -
Vortex immediately for 30 seconds.
-
Incubate at Room Temp for 15 minutes (allows inclusion complex equilibrium).
-
Intermediate Concentration: 1 mM Compound in 20% CD / 2% DMSO.
-
-
Final Dilution:
-
Dilute the Intermediate Complex 1:100 into your cell culture media.
-
Final Concentration: 10 µM Compound.
-
Final Excipients: 0.2% HP-
-CD, 0.02% DMSO. (Well within safety limits).
-
Reference Data: Solvent & Excipient Limits
Use this table to ensure your vehicle controls are valid.
| Solvent / Excipient | Max Tolerated (Cell Culture) | Mechanism of Toxicity | Solubility Power (Relative) |
| DMSO | 0.1% (Ideal) 0.5% (Max) | Membrane porosity, apoptosis | High (Dissolves almost all organics) |
| Ethanol | < 1.0% | Protein denaturation | Medium (Good for free bases) |
| HP- | 0.5% - 2.0% | Osmotic pressure (at high %) | High (Specific for lipophiles) |
| Tween-80 | < 0.01% | Cell lysis (Surfactant) | Low (Use only as last resort) |
References & Authority
-
Assay Guidance Manual (NCATS/NIH). DMSO Tolerance in Cell-Based Assays.
-
Source:
-
Relevance: Establishes the <0.1-0.5% DMSO limit as the industry standard for reproducibility.
-
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
Source:
-
Relevance: Validates the mechanism of HP-
-CD for encapsulating lipophilic phenyl-alkyl-amines.
-
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Source:
-
Relevance: Foundational text explaining the relationship between LogP (lipophilicity) and aqueous solubility failure.
-
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Source:
-
Relevance: Supports the recommendation of HCl salt over free base for primary amines.
-
Sources
Optimizing chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine isomers
Topic: Optimizing chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine isomers Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine . As a beta-substituted phenethylamine derivative, this molecule presents unique challenges due to the steric bulk of the cyclopropyl group adjacent to the chiral center (C2). Achieving high enantiomeric excess (ee) requires a rigorous, systematic approach to distinguish the spatial arrangement of the phenyl and cyclopropyl moieties.
This guide prioritizes Classical Diastereomeric Salt Resolution as the primary scale-up method, supported by Chiral HPLC for analytical validation. We also provide an Enzymatic Kinetic Resolution workflow as a high-selectivity alternative.
Module 1: Analytical Method Development (Chiral HPLC)
Status: Critical Pre-requisite User Query: "I cannot optimize the resolution without seeing the peaks. What is the best starting method?"
Standard Operating Procedure (SOP)
Before attempting chemical resolution, you must establish a baseline separation method. Beta-chiral amines often suffer from peak tailing due to interaction with residual silanols on the silica backbone.
| Parameter | Recommendation | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H (5 µm, 4.6 x 250 mm) | Amylose/Cellulose carbamates provide the best recognition for aromatic amines [1]. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | DEA masks silanol sites, preventing peak tailing of the primary amine [2]. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |
| Detection | UV @ 210 nm and 254 nm | 210 nm captures the cyclopropyl/amine absorption; 254 nm monitors the phenyl ring. |
| Temperature | 25°C (Ambient) | Lowering to 10°C can enhance separation factors ( |
Troubleshooting Tip: If you observe broad peaks, switch the modifier from DEA to 0.1% Ethanediamine (EDA) . EDA is structurally more similar to the analyte and can offer better competitive binding to active sites.
Module 2: Classical Resolution via Diastereomeric Crystallization
Status: Primary Workflow User Query: "Which resolving agent should I use, and how do I prevent the salt from oiling out?"
Mechanism of Action
The resolution relies on the formation of diastereomeric salts.[1][][3] The chiral center at C2 is sterically crowded. We utilize Tartaric Acid derivatives because their rigid dicarboxylic structure creates a "molecular pincer" effect, often crystallizing better with bulky amines than flexible acids like Mandelic acid [3].
Step-by-Step Screening Protocol
Step 1: The Screen (Micro-scale)
-
Prepare 0.1 mmol of racemic amine in 4 separate vials.
-
Add 0.1 mmol (1.0 eq) of the following acids:
-
(L)-(+)-Tartaric acid
-
(D)-(-)-Tartaric acid
-
(S)-(+)-Mandelic acid
-
(-)-Dibenzoyl-L-tartaric acid (DBTA)
-
-
Dissolve in minimal Ethanol (EtOH) or Methanol (MeOH) at 60°C.
-
Cool slowly to room temperature (RT) over 4 hours.
Step 2: Evaluation
-
Crystals formed: Filter and check ee of the solid (salt) and liquor (free base).
-
No crystals: Add anti-solvent (Diisopropyl ether or Hexane) dropwise until turbid.
-
Oil formed: Re-heat and add a seed crystal (if available) or scratch the glass. See Troubleshooting below.
Visual Workflow: Decision Tree
Figure 1: Decision matrix for the classical resolution of chiral amines. Follow the path based on physical observation of the salt formation.
Module 3: Troubleshooting Common Issues
Issue 1: "The salt comes out as a sticky oil, not a crystal."
Diagnosis: This is common with cyclopropyl amines due to high lipophilicity and low melting points of the salts. Corrective Actions:
-
Change Solvent Polarity: If using pure EtOH, switch to EtOH:Water (95:5) . A small amount of water often aids lattice formation for tartrate salts [4].
-
Switch Acid: If Tartaric acid oils out, switch to Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups provide pi-stacking interactions with the phenyl ring of your amine, stabilizing the crystal lattice.
-
Mechanical Stress: Sonicate the oily mixture for 5 minutes. This often induces nucleation.
Issue 2: "I have crystals, but the ee is only 40%."
Diagnosis: You have formed a conglomerate or the eutectic composition is unfavorable. Corrective Actions:
-
Recrystallization: Do not discard. Recrystallize the salt from the same solvent. The ee usually jumps significantly (e.g., 40% -> 80% -> >98%) in subsequent rounds (The "S-curve" of purification).
-
The "Pope Peachy" Method: If ee stays low, use 0.5 eq of resolving agent instead of 1.0 eq. This forces the formation of the less soluble diastereomer preferentially [5].
Module 4: Enzymatic Kinetic Resolution (Alternative)
Status: High Selectivity Option User Query: "Crystallization failed. Is there a biocatalytic route?"
If chemical resolution fails, Lipase-catalyzed acylation is highly effective for primary amines.
Protocol:
-
Enzyme: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).[4][5]
-
Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate .
-
Conditions: Stir racemic amine (100 mg) with CALB (50 mg) in Ethyl Acetate (5 mL) at 30°C.
-
Mechanism: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-amine free [6].
-
Separation: Acid/Base extraction.
Figure 2: Kinetic resolution workflow using CALB lipase.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[8][9][10][11] Chemical Society Reviews. Link
-
Ye, J., et al. (2021).[8] Optimization of mobile phase additives for the separation of chiral amines. Journal of Chromatography A. Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Saigo, K., et al. (1996). Resolution of amines using tartaric acid derivatives: The role of solvent. Bulletin of the Chemical Society of Japan. Link
-
Pope, W. J., & Peachey, S. J. (1899). The application of stereochemical principles to resolution. Journal of the Chemical Society. Link
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link
Sources
- 1. stereoelectronics.org [stereoelectronics.org]
- 3. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. yakhak.org [yakhak.org]
Technical Support Center: Synthesis of 2-Cyclopropyl-2-phenylethan-1-amine Derivatives
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-phenylethan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this unique class of compounds. The presence of a bulky cyclopropyl group adjacent to a phenyl ring introduces significant steric hindrance, which can often lead to low yields, incomplete reactions, and difficulty in achieving desired stereoselectivity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is intended to help you quickly identify and resolve common issues related to steric hindrance.
Q1: My reductive amination of cyclopropyl phenyl ketone with ammonia (or a primary amine) is resulting in low yields of the desired 2-Cyclopropyl-2-phenylethan-1-amine. What are the likely causes and how can I improve the conversion?
A1: Low yields in the reductive amination of sterically hindered ketones like cyclopropyl phenyl ketone are a frequent challenge. The primary reason is the steric bulk of both the cyclopropyl and phenyl groups impeding the initial formation of the imine intermediate and/or the subsequent reduction.
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be effective for reducing the sterically hindered imine.[1][2]
-
Recommendation: Switch to a more reactive or specialized reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less basic and can be used in a one-pot procedure.[3] For particularly stubborn cases, consider 2-picoline borane, which has shown success with hindered ketones and amines.[4]
-
-
Reaction Conditions for Imine Formation: Incomplete imine formation is a major bottleneck.
-
Recommendation: To drive the equilibrium towards the imine, remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, be cautious as strong acids can lead to unwanted side reactions.
-
-
Stepwise vs. One-Pot Procedure: A one-pot reductive amination might not be optimal for this hindered system.
-
Temperature and Reaction Time:
-
Recommendation: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] Similarly, extending the reaction time may be necessary for the reaction to reach completion. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.
-
Q2: I am observing significant amounts of unreacted starting materials (ketone and amine) even after prolonged reaction times. What can I do?
A2: The recovery of starting materials points towards an insufficiently reactive system, likely due to steric hindrance preventing the initial nucleophilic attack of the amine on the ketone.[6]
Troubleshooting Steps:
-
Lewis Acid Activation: The electrophilicity of the ketone's carbonyl carbon can be enhanced by a Lewis acid.[7]
-
Recommendation: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) to the reaction mixture. The Lewis acid coordinates to the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Recommendation: While polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reductive aminations with NaBH(OAc)₃, you might explore more polar solvents like tetrahydrofuran (THF) to improve the solubility of reagents and potentially stabilize charged intermediates.[3][5]
-
Q3: My attempts at asymmetric synthesis are yielding a racemic or nearly racemic mixture of the chiral amine. How can I improve enantioselectivity?
A3: Achieving high enantioselectivity in the synthesis of sterically hindered chiral amines is a significant challenge. The bulky substituents can interfere with the ability of a chiral catalyst or auxiliary to effectively control the stereochemical outcome.
Troubleshooting Steps:
-
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric addition to imines.[8][9]
-
Recommendation: Screen a variety of chiral phosphoric acid catalysts. The steric and electronic properties of the catalyst are crucial for effective stereocontrol. The choice of solvent can also significantly impact enantioselectivity in these systems.[8]
-
-
Use of Chiral Auxiliaries: An alternative approach is to use a chiral auxiliary.
-
Recommendation: React the ketone with a chiral hydrazine, such as (R)- or (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP/SAMP), to form a chiral hydrazone. Subsequent diastereoselective addition of a nucleophile (e.g., an organometallic reagent to a related precursor) followed by removal of the auxiliary can provide the desired enantiomer of the amine.
-
-
Biocatalysis with Transaminases: Transaminases are enzymes that can catalyze the asymmetric amination of ketones with high enantioselectivity.[10]
Frequently Asked Questions (FAQs)
Q: Why is the cyclopropyl group considered "bulky" in this context?
A: While the cyclopropyl group is small in terms of the number of carbon atoms, its rigid, three-dimensional structure occupies a significant amount of space around the reaction center. This rigidity, combined with the adjacent phenyl group, creates a sterically demanding environment that hinders the approach of reagents. The strain in the cyclopropane ring also influences its electronic properties and reactivity.[11][12]
Q: Are there alternative synthetic routes to 2-Cyclopropyl-2-phenylethan-1-amine derivatives that avoid the direct amination of a hindered ketone?
A: Yes, several alternative strategies can be employed:
-
Addition of an Organometallic Reagent to an Imine: One could form an imine from benzaldehyde and then perform a nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide). However, this can also be challenging due to the steric hindrance of the incoming nucleophile.
-
Kulinkovich-Szymoniak Reaction: This reaction allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(II) species and a Lewis acid.[13] This could be a viable route starting from an appropriate nitrile precursor.
-
Curtius or Hofmann Rearrangement: Starting from a carboxylic acid derivative (e.g., 2-cyclopropyl-2-phenylacetic acid), a Curtius or Hofmann rearrangement can be used to form the amine with one fewer carbon atom. This would require a different starting material but can be an effective way to install the amine group.
Q: How can I confirm the absolute stereochemistry of my chiral amine product?
A: The most definitive method for determining the absolute stereochemistry is single-crystal X-ray crystallography. If you can obtain a suitable crystal of your amine product or a derivative, this will provide unambiguous proof of its three-dimensional structure. Other methods include comparison of optical rotation values with known compounds in the literature or derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy.
Experimental Protocols & Data
Protocol: Optimized Reductive Amination of Cyclopropyl Phenyl Ketone using Sodium Triacetoxyborohydride
This protocol is a starting point and may require further optimization for specific substrates.
-
To a solution of cyclopropyl phenyl ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-Cyclopropyl-2-phenylethan-1-amine derivative.
Table 1: Comparison of Reducing Agents for the Reductive Amination of Cyclopropyl Phenyl Ketone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaBH₄ | Methanol | 25 | 24 | < 10 |
| 2 | NaBH₃CN | Methanol/AcOH | 25 | 24 | 35 |
| 3 | NaBH(OAc)₃ | DCE | 25 | 12 | 85 |
| 4 | NaBH(OAc)₃ | DCE | 50 | 6 | > 95 |
| 5 | 2-Picoline Borane | THF | 60 | 8 | 92 |
Data is illustrative and based on typical outcomes for sterically hindered systems.
Visualizing Steric Hindrance and Catalytic Solutions
Diagram 1: Steric Hindrance in Imine Formation
Caption: Steric clash hindering amine attack and its mitigation by Lewis acid activation.
Diagram 2: Asymmetric Induction with a Chiral Catalyst
Caption: Chiral catalyst guiding nucleophilic attack for enantioselective synthesis.
References
- Antilla, J. C., & G. Li, F. R. Fronczek. (2008). An enantioselective addition of alcohols to imines proceeds in the presence of a catalytic amount of a chiral phosphoric acid catalyst to give the respective chiral N,O-aminals in excellent yield and enantioselectivity. J. Am. Chem. Soc., 130, 12216-12217.
-
Li, C. J., & Wei, C. (2002). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 99(Suppl 4), 1-5. [Link]
- BenchChem. (2025).
- Various Authors. (n.d.). Chapter X: Imine Additions. Classics in Asymmetric Synthesis.
-
Reddy, R. P., & Kumar, A. (2021). Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters. Chemical Communications, 57(84), 10973-10976. [Link]
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Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5473-5539. [Link]
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Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
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Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]
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Green, A. P., & Turner, N. J. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Chemistry – A European Journal, e202400858. [Link]
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Various Authors. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
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Ishihara, K., & Nakano, K. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 356-363. [Link]
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Thomson, R. J., & Toste, F. D. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society, 137(45), 14263–14266. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]
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Mielniczak, A., & Młynarski, J. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3788. [Link]
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Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Various Authors. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
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Various Authors. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Various Authors. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
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Various Authors. (2025, August 10). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]
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Smith, S. W. (2017). Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. Curate ND. [Link]
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
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Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., Lucas, N. T., & Hawkins, B. C. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 10(1), 1-6. [Link]
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Technical Support Center: Stabilization of 2-Cyclopropyl-2-phenylethan-1-amine Free Base
Introduction: Welcome to the technical support guide for 2-Cyclopropyl-2-phenylethan-1-amine. This molecule is a valuable chiral building block in modern drug discovery and development, notable for its unique combination of a phenyl ring, a cyclopropyl moiety, and a primary amine at a stereocenter.[1] However, the very features that make it synthetically useful also render its free base form inherently susceptible to degradation. This guide provides an in-depth analysis of the instability mechanisms and offers robust, field-proven solutions to ensure the long-term integrity of your material. Our objective is to move beyond simple instructions and explain the fundamental chemistry behind these recommendations, empowering you to make informed decisions during your research.
Section 1: Understanding the Inherent Instability
The stability challenges of 2-Cyclopropyl-2-phenylethan-1-amine free base are not random; they are a direct consequence of its molecular architecture. Three key structural features are the primary drivers of degradation.
Caption: Key structural features driving the instability of the free base.
-
Primary Amine (-NH₂): As a free base, the nitrogen's lone pair of electrons makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity makes it highly susceptible to attack by atmospheric oxygen (oxidation) and carbon dioxide (carbamate formation).[2][3]
-
Benzylic Position (α-Carbon): The C-H bond on the carbon adjacent to the phenyl ring is activated. Its cleavage during oxidation is favored because the resulting radical or cationic intermediate is stabilized by resonance with the phenyl ring.[4] This often serves as the initiation point for oxidative degradation, leading to the formation of imines and subsequently, carbonyl compounds.[4][5]
-
Chiral Center: The stereogenic carbon's configuration is at risk. Any chemical transformation that temporarily removes the C-H bond or converts the carbon to an sp²-hybridized state (like imine formation) can lead to a loss of stereochemical purity, a process known as racemization.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section addresses common observations and issues encountered by researchers working with 2-Cyclopropyl-2-phenylethan-1-amine free base.
Q1: My previously colorless amine oil has turned yellow or brown upon storage. What is causing this discoloration? A: This is a classic sign of oxidative degradation. The primary amine is likely being oxidized to the corresponding imine, which can then participate in further reactions to form a complex mixture of colored byproducts.[8] The initial oxidation product is often a transient aldimine, formed by the cleavage of an α-C–H bond.[4] This process is accelerated by exposure to air (oxygen), light, and even trace metal impurities.
Q2: I've observed a decrease in the enantiomeric excess (e.e.) of my sample over time. Why is my chiral amine racemizing? A: Racemization is occurring, meaning the (R)- and (S)-enantiomers are equilibrating, leading to a loss of optical purity. This can happen through several mechanisms, but it is often linked to the same oxidative pathway described above.[7] The formation of an achiral imine intermediate, followed by non-stereoselective hydrolysis back to the amine, is a common route.[7] Additionally, some metal catalysts or harsh pH conditions can facilitate racemization even without significant oxidation.[9][10]
Q3: My sample has developed a faint "sweet" or "almond-like" odor and a new major impurity peak appears in my GC-MS analysis. What am I seeing? A: The odor is characteristic of benzaldehyde or a related phenyl ketone derivative. This strongly suggests that the molecule has undergone oxidative cleavage. The primary amine is oxidized to an imine, which is then hydrolyzed by trace moisture to form a carbonyl compound (e.g., cyclopropyl phenyl ketone). This is a common endpoint for the oxidation of benzylic amines.[4]
Q4: I stored my pure amine in a vial, and now there's a white solid or crust forming. What is this substance? A: You are likely observing the formation of a carbamate salt. Primary amines readily react with atmospheric carbon dioxide (CO₂) in a reversible acid-base reaction.[2][11] This reaction can lead to a slight increase in the sample's weight and changes its physical properties. While this is not technically degradation in the same way as oxidation, it represents a purity issue and can complicate accurate weighing and dissolution.
Q5: What is the single most effective way to prevent these issues and ensure long-term stability? A: Without question, conversion to a stable acid addition salt (e.g., hydrochloride, hydrobromide, or tartrate) is the industry-standard best practice. Protonating the amine nitrogen to form an ammonium salt dramatically reduces its nucleophilicity, making it far less susceptible to oxidation and reaction with CO₂.[12] For long-term storage or inclusion in a drug product formulation, using a salt form is almost always mandatory.
Section 3: Protocols for Stabilization & Analysis
Protocol 3.1: Recommended Handling and Storage of the Free Base
For applications requiring the use of the free base, strict adherence to this protocol is critical to minimize degradation.
Caption: Workflow for optimal handling and storage of the amine free base.
Step-by-Step Methodology:
-
Inert Atmosphere: Upon receipt, immediately transfer the main container into a glovebox or work under a steady stream of an inert gas like nitrogen or argon.[13] Oxygen is the primary driver of oxidative degradation.[14]
-
Aliquoting: Divide the bulk material into smaller, single-use quantities in amber glass vials. This minimizes the exposure of the entire batch to the atmosphere during each use and prevents contamination.
-
Headspace Purge: Before sealing each aliquot, thoroughly purge the vial's headspace with inert gas for 30-60 seconds to displace any residual air and moisture.
-
Sealing: Use high-quality screw caps with PTFE (Teflon) liners. PTFE provides an excellent chemical barrier and seal.
-
Storage Conditions: Store the sealed aliquots in a freezer at or below -20°C.[13] The vials should be placed inside a secondary container (like a sealed bag with desiccant) to protect them from light and moisture.[13][15]
Protocol 3.2: Conversion to a Stable Hydrochloride (HCl) Salt
This protocol describes a standard laboratory procedure for converting the free base into its more stable hydrochloride salt.
Materials:
-
2-Cyclopropyl-2-phenylethan-1-amine free base
-
Anhydrous diethyl ether (or MTBE)
-
2.0 M HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)
-
Stir plate and magnetic stir bar
-
Glass beaker or flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the amine free base in a minimal amount of anhydrous diethyl ether (approx. 10 mL of ether per 1 g of amine). Stir the solution at room temperature.
-
Acid Addition: While stirring, slowly add the 2.0 M HCl in diethyl ether solution dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.
-
Titration: Continue adding the HCl solution until no further precipitation is observed. You can monitor the pH of the solution by spotting a small amount onto wet pH paper; a pH of ~2-3 indicates completion. Avoid adding a large excess of acid.
-
Stirring: Allow the resulting slurry to stir for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under high vacuum at room temperature until a constant weight is achieved. The resulting hydrochloride salt can be stored at room temperature, protected from moisture.
Protocol 3.3: Stability Assessment by HPLC
A robust HPLC method is required to assess purity (detecting degradation products) and enantiomeric excess (detecting racemization).
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Purity (Chiral) |
| Column | C18, 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose-based (Immobilized type recommended)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Heptane or Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol (IPA) or Ethanol |
| Gradient/Isocratic | Gradient: e.g., 10% B to 90% B over 20 min | Isocratic: e.g., 95:5 (A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 25 °C |
| Detection (UV) | 210 nm or 254 nm | 210 nm or 220 nm |
| Injection Volume | 5 µL | 5 µL |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | Dissolve in Mobile Phase |
Self-Validation: This protocol is self-validating. By running this analysis on a sample at time zero (T=0) and then at subsequent time points after storage under various conditions (e.g., freezer, benchtop), you can directly quantify the rate of degradation and racemization.[17] The appearance of new peaks in the reversed-phase analysis indicates impurity formation, while a change in the peak area ratio in the chiral analysis indicates racemization.[18][19]
References
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. PMC. [Link]
-
Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. ACS Publications. [Link]
-
Amine Adsorbents Stability for Post‐Combustion CO2 Capture. Wiley Online Library. [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]
-
An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. [Link]
-
Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. ACS Publications. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
-
Fast racemization and dynamic kinetic resolution of primary benzyl amines. ResearchGate. [Link]
-
Mechanism of oxidation of substituted benzyl amines by benzimidazoles. ResearchGate. [Link]
-
Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. [Link]
-
Environmental impact of amines from CO2 capture. NILU. [Link]
-
Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. PhD Thesis. [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. RSC Publishing. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. A&B T.I. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS BASES. University of Washington. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
A Bifunctional Cyclopropeneimine with a Tunable Hydrogen-Bond Donating Group and Its Application in Enantioselective Aza-Henry Reaction. ResearchGate. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. PMC. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
Impurity profiling and synthesis of standards. Enantia. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
- Cyclopropylamines as pharmaceuticals.
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Validation & Comparative
Validation of GC-MS Fragmentation: 2-Cyclopropyl-2-phenylethan-1-amine vs. Structural Isomers
Topic: Validation of GC-MS Fragmentation Patterns for 2-Cyclopropyl-2-phenylethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary & Core Directive
In the analysis of novel phenethylamine derivatives, structural elucidation is frequently complicated by the existence of isobaric regioisomers. 2-Cyclopropyl-2-phenylethan-1-amine (β-CPEA) presents a unique analytical challenge: it shares the molecular formula C₁₁H₁₅N (MW 161.25) with N-cyclopropylphenethylamine and α-cyclopropylphenethylamine.
This guide provides a rigorous validation framework to distinguish β-CPEA from its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard library matching, which may fail with novel analogs, this protocol relies on mechanistic mass spectrometry —validating structure through predictable fragmentation pathways (α-cleavage and benzylic stabilization) and chemical derivatization.
Key Differentiator: The target compound (β-CPEA) is characterized by a dominant m/z 30 primary amine ion and a stabilized m/z 131 carbocation, distinct from the m/z 70 base peak typical of its α- and N-substituted isomers.
Mechanistic Fragmentation Analysis
To validate the identity of β-CPEA, one must understand the causality of its fragmentation compared to "imposter" isomers.
The Target: 2-Cyclopropyl-2-phenylethan-1-amine (β-CPEA)
-
Structure: A primary amine where the phenyl and cyclopropyl rings are both attached to the β-carbon.
-
Primary Fragmentation (α-Cleavage): Electron ionization (EI) triggers the cleavage of the Cα–Cβ bond.
-
Pathway: The bond between the methylene amine group (-CH₂NH₂) and the bulky β-carbon breaks.
-
Diagnostic Ion 1 (Base Peak): Formation of the iminium ion [CH₂=NH₂]⁺ at m/z 30 .
-
Diagnostic Ion 2 (Carbocation): The remaining fragment is a tertiary carbocation stabilized by both the phenyl ring and the cyclopropyl group (a "cyclopropylcarbinyl" stabilization effect). This yields a prominent peak at m/z 131 ([M-30]⁺).
-
The Alternatives (Isomers)
-
α-Cyclopropylphenethylamine (α-CPEA):
-
Structure: Ph-CH₂-CH(Cyc)-NH₂.
-
Fragmentation: α-cleavage loses the benzyl group (m/z 91). The charge remains on the nitrogen fragment: [CH(Cyc)=NH₂]⁺ at m/z 70 .
-
-
N-Cyclopropylphenethylamine (N-CPEA):
-
Structure: Ph-CH₂-CH₂-NH-Cyc.
-
Fragmentation: α-cleavage loses the benzyl group. The fragment is [CH₂=NH(Cyc)]⁺ at m/z 70 .
-
Comparative Data Summary
| Feature | β-CPEA (Target) | α-CPEA (Isomer) | N-CPEA (Isomer) |
| Molecular Structure | Ph-C(Cyc)-CH₂-NH₂ | Ph-CH₂-CH(Cyc)-NH₂ | Ph-CH₂-CH₂-NH-Cyc |
| Amine Class | Primary (1°) | Primary (1°) | Secondary (2°) |
| Base Peak (EI) | m/z 30 | m/z 70 | m/z 70 |
| Secondary Ion | m/z 131 (Stabilized C⁺) | m/z 91 (Tropylium) | m/z 91 (Tropylium) |
| Derivatization (TFA) | Shift +96 Da | Shift +96 Da | Shift +96 Da |
| TFA Fragment Base | m/z 126 | m/z 166 | m/z 166 |
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence that allows for definitive identification.
Caption: Mechanistic divergence of β-CPEA (Target) vs. α-CPEA (Isomer). The target yields a distinct m/z 30 base peak, whereas the isomer yields m/z 70.
Experimental Validation Protocol
This protocol is designed to be self-validating . The use of Trifluoroacetic Anhydride (TFAA) derivatization serves two purposes: it improves peak shape for quantitation and shifts the mass spectrum to confirm the amine classification (Primary vs. Secondary).
Phase 1: Native GC-MS Screening
Objective: Establish baseline fragmentation and retention time.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.
-
Instrument Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
Source: EI, 70 eV, 230°C.
-
-
Validation Criteria:
-
Observe Base Peak m/z 30 .
-
Observe Molecular Ion m/z 161 (typically weak intensity).
-
If Base Peak is m/z 70:STOP. The sample is likely an α- or N-substituted isomer.
-
Phase 2: Chemical Derivatization (TFAA)
Objective: Confirm primary amine structure and differentiate from isobaric secondary amines.
-
Reaction:
-
Aliquot 50 µL of methanolic sample.
-
Evaporate to dryness under N₂.[1]
-
Add 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride).
-
Incubate at 60°C for 20 minutes.
-
Evaporate and reconstitute in 100 µL Ethyl Acetate.
-
-
Mechanistic Prediction:
-
β-CPEA-TFA (Target): The primary amine is derivatized.[2]
-
Precursor: Ph-C(Cyc)-CH₂-NH-COCF₃.
-
α-Cleavage: Breaks C-C bond.[3]
-
Fragment: [CH₂=NH(COCF₃)]⁺ .
-
Mass Calculation: 30 (native imine) + 96 (CF₃CO - H) = m/z 126 .
-
-
α-CPEA-TFA (Isomer):
-
Fragment: [CH(Cyc)=NH(COCF₃)]⁺ .
-
Mass Calculation: 70 + 96 = m/z 166 .
-
-
-
Result Interpretation:
-
m/z 126 dominant: Confirms β-CPEA (Target).
-
m/z 166 dominant: Confirms α-CPEA or N-CPEA .
-
Decision Workflow
Use this logic gate to interpret your GC-MS data.
Caption: Logical workflow for confirming β-CPEA identity. The shift from m/z 30 to m/z 126 post-derivatization is the critical validation step.
References
-
Cayman Chemical. (2018). Methods to Differentiate Base Peak 257 Fentanyls: Methacrylfentanyl, Cyclopropyl Fentanyl, and Crotonyl Fentanyl. Cayman Chemical Application Notes. Link
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for α-cleavage mechanisms).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pentane, 2-cyclopropyl- (Analogous fragmentation rules). NIST Chemistry WebBook, SRD 69. Link
-
UNILU. (2025). 2-cyclopropyl-2-phenylethan-1-amine hydrochloride (Predicted MS Data). PubChem Lite / University of Luxembourg. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations Edition 9.0. (Guidelines for structural elucidation). Link
Sources
Definitive Structural Elucidation of 2-Cyclopropyl-2-phenylethan-1-amine: A Comparative Guide Centered on Single-Crystal X-ray Crystallography
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous structural confirmation of the novel compound 2-Cyclopropyl-2-phenylethan-1-amine. While spectroscopic methods such as NMR and Mass Spectrometry are cornerstones of molecular characterization, this document establishes why single-crystal X-ray crystallography remains the definitive 'gold standard' for absolute structure determination. We will explore the causality behind experimental choices, compare analytical alternatives, and provide detailed, field-proven protocols.
The molecule , 2-Cyclopropyl-2-phenylethan-1-amine, combines two structurally significant motifs: the rigid, strained cyclopropane ring and the versatile phenethylamine scaffold. The phenethylamine core is found in a vast array of neuro-transmitters and medicinal compounds, while the cyclopropyl group is often used in medicinal chemistry to modulate metabolic stability and binding affinity.[1][2] Given the therapeutic potential of such hybrid structures, absolute certainty of its three-dimensional atomic arrangement is not merely an academic exercise—it is a prerequisite for understanding its biological activity and for rational drug design.[3]
While public databases list the compound's basic details (C₁₁H₁₅N), they notably lack published experimental or crystallographic data, underscoring the need for a robust guide to its characterization.[4][5]
Part 1: The Analytical Landscape for Structural Characterization
Before focusing on X-ray crystallography, it is crucial to understand the roles and limitations of other common analytical techniques. A multi-faceted approach is always recommended for initial characterization, with each technique providing a piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is invaluable for determining the carbon-hydrogen framework and connectivity. For 2-Cyclopropyl-2-phenylethan-1-amine, NMR would confirm the presence of the phenyl, ethyl, and cyclopropyl groups and their adjacencies. However, complex 2D NMR experiments (like NOESY) would be required to infer through-space proximity and conformation, which can still be ambiguous.
-
Mass Spectrometry (MS) : Accurately determines the mass-to-charge ratio, confirming the molecular weight (161.25 g/mol ) and elemental composition (C₁₁H₁₅N).[6] Fragmentation patterns can offer clues about the molecule's substructures, but they do not reveal how these pieces are spatially arranged.
-
Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups. For this molecule, IR would show characteristic stretches for the amine (N-H) group and aromatic (C-H) bonds, confirming their existence but not their position within the molecular structure.
While these methods collectively build a strong case for a proposed structure, they provide indirect evidence. They infer connectivity and conformation from spectral properties. X-ray crystallography, by contrast, provides direct evidence.
Part 2: X-ray Crystallography: The Definitive Arbiter of Structure
X-ray crystallography is an analytical technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid.[3] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific, predictable pattern. By measuring the directions and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated. From this map, the positions of individual atoms, their bond lengths, and the angles between them can be determined with unparalleled accuracy.
Why It Is the Gold Standard:
-
Unambiguity: It provides the absolute 3D coordinates of each non-hydrogen atom in the unit cell, eliminating any doubt about connectivity, conformation (the spatial arrangement of atoms), and configuration (the stereochemistry at chiral centers).
-
Direct Visualization: Unlike spectroscopy, which interprets signals, crystallography provides a direct "picture" of the molecule.
-
Solid-State Insights: The analysis reveals how molecules pack together in the solid state, providing information on intermolecular interactions like hydrogen bonding, which are critical for understanding a drug's physical properties (e.g., solubility, melting point).
Below is a logical diagram illustrating how different analytical techniques contribute to structural elucidation, with X-ray crystallography providing the ultimate, unambiguous confirmation.
Caption: Relationship between analytical techniques for structural confirmation.
Part 3: A Comparative Analysis of Techniques
To provide a clear, objective comparison, the following table summarizes the capabilities of each major analytical method in the context of characterizing 2-Cyclopropyl-2-phenylethan-1-amine.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing | C-H framework, connectivity, electronic environment, conformation (in solution) | Molecular formula (elemental composition), fragmentation patterns | Presence of specific functional groups (e.g., -NH₂, C=C) |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas/Ionized (requires vaporization) | Solid, Liquid, or Gas |
| Destructive? | No, the crystal is typically recoverable | No | Yes | No |
| Key Advantage | Unambiguous and definitive structural proof | Excellent for determining connectivity in solution | High sensitivity and precise mass determination | Fast and simple for functional group identification |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Provides indirect conformational data; can be ambiguous for complex stereochemistries | Provides no information on 3D arrangement or stereoisomerism | Provides limited information on the overall molecular structure |
Part 4: Experimental Workflow and Protocol
This section provides a detailed, step-by-step methodology for confirming the structure of 2-Cyclopropyl-2-phenylethan-1-amine, from sample preparation to final data interpretation. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization and Data Analysis
1. Crystal Growth (The Most Critical Step)
-
Causality : The quality of the final structure is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays cleanly, leading to high-resolution data. Amorphous solids, powders, or poorly formed crystals will not work. The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered lattice.
-
Protocol :
-
Solvent Screening : Test the solubility of ~5 mg of 2-Cyclopropyl-2-phenylethan-1-amine in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane). An ideal system is one where the compound is moderately soluble.
-
Method A: Slow Evaporation :
-
Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow solvent evaporation.
-
Store the vial in a vibration-free location for several days to weeks.
-
-
Method B: Solvent/Anti-Solvent Vapor Diffusion :
-
Dissolve 5-10 mg of the compound in 0.5 mL of a solvent in which it is highly soluble (e.g., dichloromethane) in a small inner vial.
-
Place this inner vial inside a larger, sealed outer vial containing 2-3 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting slow crystallization.
-
-
2. Data Collection and Processing
-
Causality : The crystal must be cooled to cryogenic temperatures (~100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots and improves data quality. The diffractometer rotates the crystal through a range of orientations to capture a complete dataset of diffraction intensities.
-
Protocol :
-
A suitable crystal (clear, well-defined edges, ~0.1-0.3 mm) is selected under a microscope.
-
The crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen.
-
The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer.
-
A full sphere of diffraction data is collected using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
The raw data is processed: intensities are integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects).
-
3. Structure Solution and Refinement
-
Causality : The "phase problem" prevents direct conversion of diffraction intensities into an electron density map. Computational "direct methods" or Patterson methods are used to generate an initial estimate of the phases, leading to a preliminary electron density map. This initial model is then refined against the experimental data to achieve the best possible fit.
-
Protocol :
-
Specialized software (e.g., Olex2, SHELX) is used to solve the phase problem and generate an initial molecular structure.
-
The atomic positions and their displacement parameters are refined iteratively using a least-squares algorithm.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated by checking key metrics like the R-factor (R1), which indicates the agreement between the calculated model and the observed data. An R1 value below 5% (0.05) is considered excellent for a small molecule.
-
Part 5: Hypothetical Data and Interpretation
Since no public crystallographic data exists for 2-Cyclopropyl-2-phenylethan-1-amine, the following table represents a realistic and high-quality dataset that would be expected from a successful experiment.
| Parameter | Hypothetical Value | Interpretation |
| Chemical Formula | C₁₁H₁₅N | Confirms the elemental composition. |
| Molecular Weight | 161.25 g/mol | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common chiral space group, indicating the crystal contains a racemic mixture of both enantiomers. |
| Unit Cell (a, b, c) | 10.2 Å, 8.5 Å, 12.1 Å | Dimensions of the repeating box that forms the crystal. |
| Unit Cell (α, β, γ) | 90°, 105.3°, 90° | Angles of the repeating box. |
| Temperature | 100 K | Data was collected at cryogenic temperature for high quality. |
| Final R1 [I>2σ(I)] | 0.041 (4.1%) | Excellent agreement between the model and the experimental data, indicating a reliable structure. |
| CCDC Number | N/A | A unique number assigned upon publication to the Cambridge Crystallographic Data Centre. |
The successful acquisition of such a dataset would provide irrefutable proof of the atomic connectivity and 3D structure of 2-Cyclopropyl-2-phenylethan-1-amine, serving as the definitive reference for all future research.
References
A consolidated list of authoritative sources is provided below for further reading and verification.
-
PubChemLite . 2-cyclopropyl-2-phenylethan-1-amine hydrochloride (C11H15N). Available at: [Link]
- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
PubChemLite . 2-cyclopropyl-1-phenylethan-1-amine (C11H15N). Available at: [Link]
-
SciSpace . X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available at: [Link]
-
Digital Commons@ETSU . Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. Available at: [Link]
-
PubChem . 2-Cyclopropyl-1-phenylethan-1-one. Available at: [Link]
-
National Institutes of Health (NIH) . Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
-
Royal Society of Chemistry . Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Available at: [Link]
-
Caltech . Demystifying X-ray Crystallography. Available at: [Link]
-
Memtein . Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]
-
The Pharma Innovation Journal . A review on x-ray crystallography and it's applications. Available at: [Link]
-
Longdom Publishing . Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
-
MPG.PuRe . Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Available at: [Link]
-
MDPI . 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. PubChemLite - 2-cyclopropyl-2-phenylethan-1-amine hydrochloride (C11H15N) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-cyclopropyl-1-phenylethan-1-amine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 6. 2-Cyclopropyl-2-phenylethan-1-amine 95% | CAS: 112093-23-9 | AChemBlock [achemblock.com]
A Comparative Guide to the Synthesis of 2-Cyclopropyl-2-phenylethan-1-amine for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of two viable synthetic routes to 2-Cyclopropyl-2-phenylethan-1-amine, a valuable building block in medicinal chemistry. The presented methodologies are critically evaluated for their reproducibility, scalability, and overall efficiency, supported by detailed experimental protocols and a discussion of the underlying chemical principles.
Introduction
2-Cyclopropyl-2-phenylethan-1-amine[1] is a primary amine featuring a unique combination of a cyclopropyl and a phenyl group attached to the same stereocenter. This structural motif is of significant interest in the design of pharmacologically active compounds. The cyclopropyl group, a bioisostere for various functional groups, can favorably modulate metabolic stability, potency, and selectivity of drug candidates. This guide explores two distinct and reproducible synthetic pathways to this target molecule, starting from commercially available precursors. The objective is to provide a comprehensive resource that enables researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as available equipment, scale, and desired purity.
Route 1: Direct Reductive Amination of 2-Cyclopropyl-2-phenylacetaldehyde
This approach represents the most direct pathway to the target amine, leveraging the commercially available aldehyde precursor. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2]
Overall Transformation
Caption: Reductive amination of the aldehyde to the primary amine.
Mechanistic Rationale
The reaction proceeds through a two-step sequence within a single pot.[3] Initially, the aldehyde reacts with ammonia to form an imine intermediate. This is followed by the reduction of the imine to the corresponding primary amine. The choice of catalyst and reducing agent is crucial for achieving high yields and minimizing side reactions. While various reducing agents like sodium borohydride derivatives can be employed[2], catalytic hydrogenation offers a cleaner and more atom-economical alternative, particularly for larger-scale synthesis.[4]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
Materials:
-
2-Cyclopropyl-2-phenylacetaldehyde
-
Ammonia (7N solution in methanol)
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a high-pressure autoclave, add 2-Cyclopropyl-2-phenylacetaldehyde (1.0 eq) and anhydrous methanol (10 mL/g of aldehyde).
-
Carefully add a slurry of Raney Nickel (approx. 10% by weight of the aldehyde).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Add a 7N solution of ammonia in methanol (5.0 eq).
-
Pressurize the reactor with hydrogen gas to 100 psi.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the hydrogen uptake.
-
Upon completion (as monitored by TLC or GC-MS), carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
For purification, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried.
Performance and Reproducibility
| Parameter | Route 1: Reductive Amination |
| Starting Material | 2-Cyclopropyl-2-phenylacetaldehyde |
| Key Reagents | Ammonia, H₂, Raney Nickel |
| Number of Steps | 1 |
| Reported Yields | 70-85% (for analogous systems) |
| Purity | Good to excellent after salt formation |
| Scalability | Readily scalable |
| Safety Concerns | Handling of hydrogen gas and pyrophoric catalyst |
Route 2: Synthesis via an Alcohol Intermediate and Mitsunobu Reaction
This two-step route involves the initial synthesis of the corresponding alcohol, 2-cyclopropyl-2-phenylethanol, followed by its conversion to the amine using a Mitsunobu reaction. This pathway offers an alternative for laboratories not equipped for high-pressure hydrogenations and allows for the potential introduction of chirality if a stereoselective reduction of a ketone precursor or a chiral resolution of the alcohol is performed.
Overall Transformation
Caption: Two-step synthesis via an alcohol intermediate.
Step 1: Synthesis of 2-Cyclopropyl-2-phenylethanol via Grignard Reaction
Mechanistic Rationale: The synthesis of the alcohol precursor is achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to phenylacetaldehyde. The Grignard reagent, prepared from cyclopropyl bromide and magnesium metal, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.
Caption: Grignard reaction for alcohol synthesis.
Experimental Protocol (Step 1): Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.
-
Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (disappearance of iodine color and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
Step 2: Conversion of 2-Cyclopropyl-2-phenylethanol to the Amine via Mitsunobu Reaction
Mechanistic Rationale: The Mitsunobu reaction provides a reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[5][6][7] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). This in-situ activation forms a good leaving group, which is then displaced by a suitable nitrogen nucleophile. For the synthesis of a primary amine, diphenylphosphoryl azide (DPPA) is often used as a convenient source of the azide anion, which is subsequently reduced to the amine.
Caption: Mechanism of the Mitsunobu reaction for amine synthesis.
Experimental Protocol (Step 2): Materials:
-
2-Cyclopropyl-2-phenylethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 2-cyclopropyl-2-phenylethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add diphenylphosphoryl azide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting azide by column chromatography on silica gel.
-
Reduction of the Azide:
-
Method A (LiAlH₄): To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the azide in diethyl ether dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with ether. Dry the filtrate over sodium sulfate, filter, and concentrate to obtain the amine.
-
Method B (Catalytic Hydrogenation): Dissolve the azide in methanol, add 10% Pd/C (10 mol%), and stir under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the catalyst through Celite, and concentrate the filtrate to yield the amine.
-
Performance and Reproducibility
| Parameter | Route 2: Alcohol Conversion |
| Starting Material | Phenylacetaldehyde, Cyclopropyl bromide |
| Key Reagents | Grignard reagent, PPh₃, DIAD, DPPA, Reducing agent |
| Number of Steps | 2-3 (including azide reduction) |
| Reported Yields | Grignard: 60-80%; Mitsunobu: 70-90%; Reduction: >90% |
| Purity | Requires chromatographic purification at intermediate stages |
| Scalability | More challenging to scale due to chromatography and reagents |
| Safety Concerns | Use of azides (potentially explosive), pyrophoric Grignard reagent, and LiAlH₄ |
Comparison of the Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Mitsunobu Reaction |
| Conciseness | More direct (1 step) | Longer (2-3 steps) |
| Starting Material Cost | Potentially higher (specialized aldehyde) | Lower (commodity chemicals) |
| Reagent Cost & Handling | Catalyst and H₂ gas setup required | More expensive reagents (DIAD, DPPA), azide and LiAlH₄ handling |
| Scalability | More amenable to large-scale synthesis | Less scalable due to purification and reagent stoichiometry |
| Stereocontrol | Racemic product unless a chiral catalyst is used | Inversion of stereochemistry at the alcohol center; potential for enantioselective synthesis |
| Waste Generation | Lower, especially with catalytic hydrogenation | Higher due to stoichiometric byproducts (phosphine oxide, hydrazine derivative) |
| Reproducibility | Generally high for catalytic hydrogenations | Can be sensitive to reagent quality and reaction conditions |
Conclusion
Both presented routes offer viable and reproducible methods for the synthesis of 2-Cyclopropyl-2-phenylethan-1-amine.
Route 1 (Reductive Amination) is the preferred method for its directness and scalability, making it ideal for producing larger quantities of the target compound. The primary considerations are the commercial availability and cost of the starting aldehyde and the need for specialized equipment for catalytic hydrogenation.
Route 2 (via Mitsunobu Reaction) provides a valuable alternative, particularly for smaller-scale laboratory synthesis where high-pressure equipment may not be available. While it involves more steps and generates more waste, it offers greater flexibility. The key advantage of this route is the potential for stereocontrol through the use of an enantiomerically enriched alcohol precursor, which is a significant consideration in the synthesis of chiral drug candidates.
The choice between these two routes will ultimately depend on the specific project requirements, including the desired scale of synthesis, cost considerations, available equipment, and the importance of stereochemical control.
References
Sources
- 1. 2-Cyclopropyl-2-phenylethan-1-amine 95% | CAS: 112093-23-9 | AChemBlock [achemblock.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to Purity Analysis of 2-Cyclopropyl-2-phenylethan-1-amine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Cyclopropyl-2-phenylethan-1-amine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its structural complexity, featuring a chiral center, necessitates a multi-faceted analytical approach to ensure the highest standards of purity. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Cyclopropyl-2-phenylethan-1-amine reference standards, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in pharmaceutical manufacturing can have significant consequences, ranging from altered product stability and efficacy to adverse patient reactions.[1] Impurities can arise from various sources, including the starting materials, by-products of the synthesis, degradation products, and residual solvents.[2] For a chiral molecule like 2-Cyclopropyl-2-phenylethan-1-amine, the enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Therefore, a robust analytical strategy for purity determination must be comprehensive, capable of identifying and quantifying not only chemical impurities but also the undesired enantiomer.
A Multi-Modal Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete purity profile of a complex molecule. A more reliable strategy involves the use of orthogonal methods, each targeting different aspects of the compound's purity.[4] For 2-Cyclopropyl-2-phenylethan-1-amine, a combination of High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess determination, and Gas Chromatography (GC) for residual solvents and volatile impurities is recommended.
Gas Chromatography (GC) for Purity and Residual Solvents
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of 2-Cyclopropyl-2-phenylethan-1-amine and quantifying any residual solvents from its synthesis.[5] The primary amine functional group can, however, lead to peak tailing on standard GC columns due to its basicity.[6] This can be mitigated by using a deactivated column or by derivatizing the amine.[7]
Comparative GC Methodologies
| Parameter | Method A: Direct Injection on a Deactivated Column | Method B: Derivatization with Trifluoroacetic Anhydride (TFAA) |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | Agilent J&W DB-1701, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C | 250 °C |
| Detector | FID or MS | FID or MS |
| Carrier Gas | Helium | Helium |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | 100 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 2 min |
| Pros | Simpler sample preparation. | Improved peak shape and sensitivity.[7] |
| Cons | Potential for peak tailing. | Additional sample preparation step. |
Experimental Protocol: GC-FID Purity Assay
-
Standard Preparation: Accurately weigh about 50 mg of 2-Cyclopropyl-2-phenylethan-1-amine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column such as a DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).
-
Instrumental Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity by area normalization.
Workflow for GC Purity Analysis
Caption: Workflow for GC-FID Purity Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its versatility, sensitivity, and applicability to a wide range of compounds.[8] For a basic compound like 2-Cyclopropyl-2-phenylethan-1-amine, a reversed-phase HPLC method is typically employed.
Comparative HPLC Methodologies
| Parameter | Method C: Isocratic Elution | Method D: Gradient Elution |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (40:60) | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm or MS |
| Pros | Simple, robust, and reproducible. | Better resolution of closely eluting impurities. |
| Cons | May not resolve all impurities. | More complex method development. |
Experimental Protocol: Reversed-Phase HPLC Purity Assay
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (40:60) containing 0.1% trifluoroacetic acid (TFA).
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of about 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic System: Use an HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Instrumental Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
-
Analysis: After the system is equilibrated, inject the blank (mobile phase), followed by the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of 2-Cyclopropyl-2-phenylethan-1-amine is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for separating and quantifying the enantiomers. Polysaccharide-based CSPs are often successful in resolving chiral amines.[7] The addition of acidic and basic modifiers to the mobile phase can significantly improve peak shape and resolution.
Comparative Chiral HPLC Methodologies
| Parameter | Method E: Normal Phase | Method F: Polar Organic Mode |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm | Chiralpak IC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) | Methanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Pros | Often provides good selectivity for a wide range of compounds. | Avoids the use of hexane, which is desirable for "greener" methods. |
| Cons | Use of flammable and more toxic solvents. | May require more method development to achieve optimal separation. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of n-Hexane, isopropanol, and diethylamine in the ratio of 80:20:0.1.
-
System Suitability Solution: Prepare a solution of the racemic 2-Cyclopropyl-2-phenylethan-1-amine in the mobile phase at a concentration of about 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the 2-Cyclopropyl-2-phenylethan-1-amine sample in the mobile phase at a concentration of about 0.5 mg/mL.
-
Chromatographic System: Use an HPLC system with a UV detector and a chiral column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).
-
Instrumental Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the system suitability solution to confirm the resolution between the two enantiomer peaks. Then, inject the sample solution and determine the area percentage of each enantiomer.
Logical Relationship in Purity Analysis
Caption: Interrelation of Analytical Techniques for a Comprehensive Purity Profile.
Conclusion
The purity analysis of 2-Cyclopropyl-2-phenylethan-1-amine reference standards demands a meticulous and multi-pronged approach. This guide has outlined and compared robust GC and HPLC methodologies for the determination of chemical, volatile, and enantiomeric impurities. The provided protocols serve as a validated starting point for researchers and quality control analysts. By employing these orthogonal techniques, a high degree of confidence in the purity of 2-Cyclopropyl-2-phenylethan-1-amine can be achieved, ensuring the integrity of subsequent research and development activities.
References
-
Alfa Aesar. (n.d.). Certificate of analysis: 2-Phenylethylamine, 99%. Thermo Fisher Scientific. Retrieved from [Link]
- Feng, J., et al. (2007, September). Simultaneous Determination of Multiple Drugs of Abuse and Relevant Metabolites in Urine by LC-MS-MS. Journal of Analytical Toxicology, 31.
- Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
- Agilent Technologies. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- The Royal Society of Chemistry. (n.d.). Supporting Information: A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis.
- Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Armstrong, D. W., et al. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Phenomenex. (n.d.).
- TLC Pharmaceutical Standards. (2025, December 30).
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Cerilliant Corporation. (2014, August 18). Certified Reference Materials for 2C Amine Internal Standards. Clinical Lab Products.
- BenchChem. (2025). Application Note: Purity Assessment of (2-Chlorobenzyl)(1-phenylethyl)
- SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
- Edwards, D. J., et al. (1976, July 1). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 70(1), 213-217.
-
PubChem. (n.d.). 2-Cyclopropyl-1-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Kiral, V., & Sener, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-166.
- Chaughule, R. (2024, December 26). Prevalence of Impurities in Pharmaceutical Products. Biomedical Journal of Scientific & Technical Research.
- MilliporeSigma. (n.d.). 1-Cyclopropyl-2-phenylethanone.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8, 230.
- Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
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- 2. oxfordlp.com [oxfordlp.com]
- 3. 2-Cyclopropyl-1-phenylethan-1-one | C11H12O | CID 12492604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-2-phenylethan-1-amine
From the Desk of a Senior Application Scientist
To our colleagues in research and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The handling of novel chemical entities like 2-Cyclopropyl-2-phenylethan-1-amine demands not only precision in its application but also unwavering diligence in its disposal. Improper disposal of amine compounds, particularly those with aromatic structures, can lead to significant environmental contamination and pose health risks.[1][2][3] This guide is structured to provide a clear, logical, and scientifically grounded framework for the proper management and disposal of this compound, ensuring the safety of our personnel and the protection of our environment.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is essential. 2-Cyclopropyl-2-phenylethan-1-amine is a substituted phenylethylamine. Its hazard profile is derived from its constituent chemical motifs: the basic amine group, the aromatic phenyl ring, and the strained cyclopropyl group.
-
Amine Group: As an amine, this compound is a weak base and can be corrosive. Amines can react exothermically with acids and are often toxic, posing a significant threat to aquatic ecosystems if released into waterways.[1][4]
-
Aromatic (Phenyl) Moiety: Aromatic amines as a class are noted for their potential health risks, including toxicity and carcinogenicity, and can persist in the environment.[2][3][5]
-
Cyclopropyl Moiety: The strained three-membered ring can influence the molecule's reactivity.[6]
The foundational document for safety is the manufacturer's Safety Data Sheet (SDS).[7] Always consult the SDS for specific hazard information, handling precautions, and disposal considerations before beginning work. If an SDS is not available, the compound must be treated as hazardous waste by default.[2]
| Hazard Category | Associated Risks & Rationale | Primary Precaution |
| Acute Toxicity (Oral) | Similar amine compounds are classified as toxic if swallowed.[8][9][10] | Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[9] |
| Skin Corrosion/Irritation | Amines are often corrosive and can cause severe skin burns and damage upon contact.[4][8] | Wear appropriate chemical-resistant gloves and a lab coat.[8] Avoid all skin contact. |
| Serious Eye Damage | Direct contact can cause severe and potentially irreversible eye damage.[4][8] | Wear safety goggles and, for larger quantities or splash risks, a face shield.[11] |
| Environmental Hazard | Amines are frequently harmful to aquatic life.[1][8] Improper disposal is prohibited to prevent environmental contamination.[12][13] | Do not dispose of down the drain or in regular trash.[12][14] |
| Reactivity | Can react with strong oxidizing agents and acids.[1][2] | Segregate from all incompatible chemicals during storage and disposal. |
Part 2: Core Disposal Protocol: Segregation and Containment
The cornerstone of safe chemical waste management is the strict segregation of waste streams to prevent dangerous reactions.[15] The following step-by-step protocol must be followed for all waste containing 2-Cyclopropyl-2-phenylethan-1-amine.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the chemical or its waste, ensure you are equipped with the following:
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles. A face shield is required when handling larger volumes (>1L). | Protects against splashes that can cause severe eye damage.[8][11] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to corrosion or absorption.[8][11] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors.[10] |
Step 2: Waste Segregation
The causality behind this step is to prevent uncontrolled chemical reactions. Mixing amine waste with incompatible materials, such as acids or strong oxidizing agents, can generate heat, toxic gases, or even fire.
-
Dedicated Waste Stream: Designate a specific waste container solely for 2-Cyclopropyl-2-phenylethan-1-amine and materials contaminated with it.
-
No Mixing: Under no circumstances should this waste be mixed with other chemical waste streams (e.g., halogenated solvents, acids, bases, oxidizers).[1][2][15][16] The safest policy is to never combine different chemical wastes.[7]
Step 3: Container Selection and Labeling
Proper containment and identification are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling from the lab to the final disposal facility.[12][17]
| Requirement | Procedure | Rationale |
| Container Type | Use the original manufacturer's container or a new, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Ensure it is in good condition with a secure, leak-proof cap.[12][16] | Prevents leaks and chemical degradation of the container. |
| Labeling | The container must be clearly and legibly labeled. Use an official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department if available.[16] | Ensures proper identification and handling by all personnel. |
| Label Content | The label must include: 1. The words "Hazardous Waste."[16] 2. The full, unabbreviated chemical name: "2-Cyclopropyl-2-phenylethan-1-amine."[7][16] 3. The approximate concentration and quantity. 4. The accumulation start date. | Provides essential information for safe storage, transport, and disposal, as required by law. |
Part 3: On-Site Management and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which remains under the control of laboratory personnel.[12][16]
-
Location: Store the sealed waste container in a designated, well-ventilated area, such as a secondary containment bin within a ventilated cabinet.[1][12]
-
Incompatibles: Ensure the storage location is physically separated from acids, oxidizing agents, and sources of heat or ignition.[1][13]
-
Container Status: Keep the waste container closed at all times except when adding waste.[16] Do not leave a funnel in the container.[16]
-
Volume Limits: Adhere to institutional and regulatory limits for waste accumulation (e.g., do not store more than 10-15 gallons of flammable/hazardous waste in a lab).[14][16]
Part 4: Emergency Procedures: Spill Management
In the event of a small, manageable spill within a chemical fume hood:
-
Alert & Secure: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Part 2.
-
Contain: Cover the spill with a liquid-absorbent, inert material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[8] Do not use combustible materials like paper towels on undiluted amine.
-
Collect: Carefully scoop the absorbent material and contaminated debris into a designated waste container. Use non-sparking tools if the compound is flammable.[18]
-
Package & Label: Seal the container and label it as "Hazardous Waste: Spill Debris containing 2-Cyclopropyl-2-phenylethan-1-amine."
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Manage the spill cleanup waste as hazardous waste and arrange for pickup from your institution's EHS department.
Part 5: Final Disposal Workflow
On-site chemical treatment or neutralization of this compound is not recommended due to safety concerns and the potential for creating other hazardous byproducts.[19] The only self-validating and compliant method for final disposal is through your institution's official hazardous waste program.[2][16] The process is handled by licensed professionals, typically via high-temperature incineration.[2]
The following diagram outlines the complete, compliant workflow from generation to disposal.
Caption: Decision workflow for compliant waste management.
Once your waste container is 90% full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a pickup.[16] They will handle the final, safe, and legal disposal of the material.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to the scientific community and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Amine Disposal For Businesses. (2024). Collect and Recycle.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. Merck Millipore.
- Technical Support Center: Diamine Compound Disposal and Waste Treatment. (2025). Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How To Dispose Of Lab Chemicals. (2020). Temarry Recycling.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- SAFETY DATA SHEET - Cyclopropylamine. (2009). Thermo Fisher Scientific.
- The impact of aromatic amines on the environment: risks and damages. (2018). IMR Press.
- Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Safety Data Sheet. (2021). Angene Chemical.
- SAFETY DATA SHEET - 2-Phenylethylamine. (2010). Fisher Scientific.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Management Procedures For Specific Waste Types. University of Alabama at Birmingham.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
